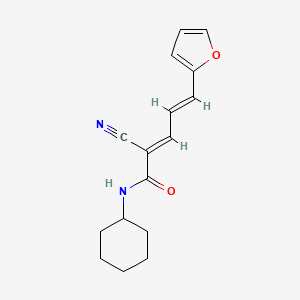
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide is an organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan-2-carbaldehyde, cyclohexylamine, and malononitrile.
Condensation Reaction: The furan-2-carbaldehyde undergoes a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to form a cyano-substituted intermediate.
Amidation: The intermediate is then reacted with cyclohexylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine-substituted derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its ability to bind to proteins and modulate their activity.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: Evaluated for its antimicrobial properties against bacterial and fungal pathogens.
Industry
Material Science: Used in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of (2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and furan ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-2-cyano-N-cycloheptyl-5-(furan-2-yl)penta-2,4-dienamide: Similar structure but with a cycloheptyl group instead of a cyclohexyl group.
(2E,4E)-N-(4-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide: Contains a 4-chlorophenyl group instead of a cyclohexyl group.
Uniqueness
Structural Features: The presence of a cyclohexyl group and a furan ring in (2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide provides unique steric and electronic properties that influence its reactivity and binding affinity.
Reactivity: The combination of cyano, cyclohexyl, and furan groups allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
(2E,4E)-2-cyano-N-cyclohexyl-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C16H18N2O2/c17-12-13(6-4-9-15-10-5-11-20-15)16(19)18-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8H2,(H,18,19)/b9-4+,13-6+ |
Clé InChI |
AQNNSEJMQVIRQR-NUTCGYRKSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N |
SMILES canonique |
C1CCC(CC1)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10897368.png)
![4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10897369.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897374.png)
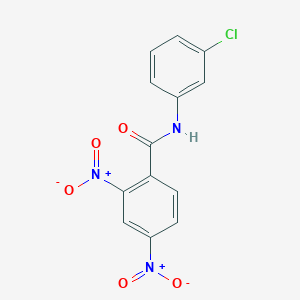
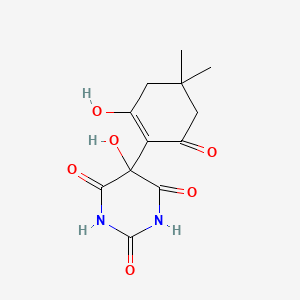
![(2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10897401.png)
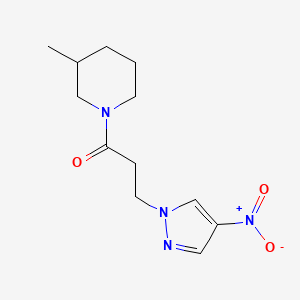
![4-bromo-N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10897419.png)
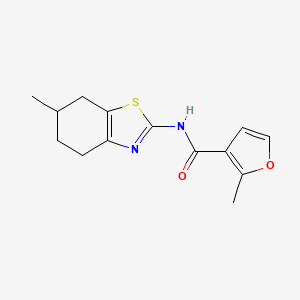

![(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897436.png)
![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10897443.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol](/img/structure/B10897445.png)
![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897452.png)
